Welcome to the BenchChem Online Store!
molecular formula C9H11Cl2O6P B8364098 5-Diethylphosphono-3,4-dichloro-2-furoic acid

5-Diethylphosphono-3,4-dichloro-2-furoic acid

Cat. No. B8364098
M. Wt: 317.06 g/mol
InChI Key: RJDUFZWQEUPXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07285543B2

Procedure details

A solution of 3,4-dichloro-2-furoic acid (1 mmol) in diethyl ether was treated with LDA (3 mmol) at −78° C. for 30 min and then treated with diethyl chlorophosphate (3.5 mmol) at −78° C. for 1 h. The reaction was quenched and extracted to give 5-diethylphosphono-3,4-dichloro-2-furoic acid as a yellow foam.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([Cl:7])=[CH:5][O:4][C:3]=1[C:8]([OH:10])=[O:9].[Li+].CC([N-]C(C)C)C.[P:19](Cl)([O:24][CH2:25][CH3:26])([O:21][CH2:22][CH3:23])=[O:20]>C(OCC)C>[CH2:22]([O:21][P:19]([C:5]1[O:4][C:3]([C:8]([OH:10])=[O:9])=[C:2]([Cl:1])[C:6]=1[Cl:7])([O:24][CH2:25][CH3:26])=[O:20])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=C(OC=C1Cl)C(=O)O
Name
Quantity
3 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.5 mmol
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
EXTRACTION
Type
EXTRACTION
Details
extracted

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)C1=C(C(=C(O1)C(=O)O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.